molecular formula C6H7ClO4 B8430562 2-(Allyloxycarbonyloxy)acetyl chloride

2-(Allyloxycarbonyloxy)acetyl chloride

Cat. No.: B8430562
M. Wt: 178.57 g/mol
InChI Key: HABWXPFKRBKQDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Allyloxycarbonyloxy)acetyl chloride is a specialized acyl chloride derivative characterized by an allyloxycarbonyloxy group (-O-CO-O-CH2CH=CH2) attached to an acetyl chloride moiety. Allyl oxalyl chloride (synonym: prop-2-enyl 2-chloro-2-oxoacetate) has the molecular formula C5H5ClO3 and a molar mass of 148.54 g/mol . This compound is used as a research chemical, likely serving as an acylating agent or intermediate in organic synthesis, particularly where allyl-protecting groups are required. Its reactivity stems from the electrophilic carbonyl carbon, which participates in nucleophilic substitutions or additions.

Properties

Molecular Formula

C6H7ClO4

Molecular Weight

178.57 g/mol

IUPAC Name

(2-chloro-2-oxoethyl) prop-2-enyl carbonate

InChI

InChI=1S/C6H7ClO4/c1-2-3-10-6(9)11-4-5(7)8/h2H,1,3-4H2

InChI Key

HABWXPFKRBKQDB-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)OCC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 2-(Allyloxycarbonyloxy)acetyl chloride analogs with other acyl chlorides:

Compound Name CAS No. Molecular Formula Molar Mass (g/mol) Key Substituents
This compound (Analog: Allyl oxalyl chloride) 74503-07-4 C5H5ClO3 148.54 Allyl ester, chloro, carbonyl
Acetyl chloride 75-36-5 C2H3ClO 78.49 Methyl, carbonyl
Chloroacetyl chloride 79-04-9 C2H2Cl2O 112.94 Chloromethyl, carbonyl
2-(4-Fluorophenyl)acetyl chloride 459-04-1 C8H6ClFO 172.58 4-Fluorophenyl, carbonyl
Cyanoacetyl chloride (Gefitinib intermediate) - C3H2ClNO 103.51 Cyano, carbonyl
2-(2,4-Difluorophenoxy)acetyl chloride - C8H5ClF2O2 206.57 2,4-Difluorophenoxy, carbonyl

Key Observations :

  • Molecular Weight: Fluorinated and phenoxy-substituted derivatives (e.g., 2-(4-Fluorophenyl)acetyl chloride) have higher molar masses due to aromatic and halogen substituents .

Physical and Chemical Properties

Property Allyl Oxalyl Chloride Acetyl Chloride Chloroacetyl Chloride 2-(4-Fluorophenyl)acetyl Chloride
Boiling Point (°C) Not reported 51–52 ~105–110 (estimated) 102–104 @ 12 Torr
Density (g/cm³) Not reported 1.1051 ~1.42 (estimated) 1.259
Reactivity with Water Violent hydrolysis Violent hydrolysis Violent hydrolysis Hydrolyzes to acid + HCl
Solubility Likely soluble in ether, acetone Soluble in ether, acetone Soluble in polar aprotic solvents Soluble in organic solvents

Key Observations :

  • Reactivity : All acyl chlorides exhibit rapid hydrolysis, but electron-withdrawing groups (e.g., Cl in chloroacetyl chloride) enhance electrophilicity, accelerating reactions with nucleophiles .
  • Fluorinated Derivatives: 2-(4-Fluorophenyl)acetyl chloride and 2-(2,4-difluorophenoxy)acetyl chloride show moderated volatility due to aromatic stabilization .

Hazard Profiles

Compound NFPA Health Hazard Flammability Key Hazards
Allyl oxalyl chloride Not reported Likely high Corrosive (skin/eyes), reacts violently with water
Acetyl chloride 3 3 Highly flammable, severe skin/eye damage, toxic
Chloroacetyl chloride 3 2 Corrosive, toxic, releases HCl on hydrolysis
2-(4-Fluorophenyl)acetyl chloride Not rated Moderate Irritant, harmful if inhaled or ingested

Key Observations :

  • Flammability : Acetyl chloride and allyl derivatives pose significant fire risks due to low flash points .
  • Toxicity : Chloroacetyl chloride is associated with severe respiratory and dermal toxicity, requiring stringent handling .

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